molecular formula C12H9FN6OS B3011191 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-84-1

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B3011191
CAS No.: 863459-84-1
M. Wt: 304.3
InChI Key: TVOKINKFPSLWHL-UHFFFAOYSA-N
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Description

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H9FN6OS and its molecular weight is 304.3. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 941991-47-5) is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound through various studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H12FN7O3SC_{18}H_{12}FN_7O_3S with a molecular weight of 425.4 g/mol. The compound features a fluorophenyl group and a thioacetamide moiety linked to a triazolopyrimidine core.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer activities. For instance:

  • Cytotoxicity : The compound showed moderate cytotoxic activity against various cancer cell lines. In one study, it demonstrated an IC50 value of approximately 18.1 µM against MCF-7 breast cancer cells and 46.9 µM against HCT-116 colon cancer cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The primary target identified for this compound is USP28 , a ubiquitin-specific protease involved in regulating cell cycle progression and apoptosis. By inhibiting USP28, the compound disrupts normal cell cycle processes, particularly at the S phase, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the core structure can enhance biological activity:

  • Thiol Substitutions : Variations in the thiol group have shown to improve cytotoxicity against MCF-7 cells. For example, substitution with different alkyl groups led to enhanced activity .
  • Fluorophenyl Group Impact : The presence of the fluorophenyl group has been correlated with increased potency against certain cancer cell lines due to its electron-withdrawing properties that may enhance binding affinity to target proteins .

Case Studies

Several case studies have focused on the biological activities of related compounds within the same chemical class:

  • Triazole Derivatives : A study reported that triazole derivatives exhibited significant anticancer properties with IC50 values ranging from 6.2 µM to 43.4 µM against various cancer cell lines including MCF-7 and HCT-116 .
  • Mechanistic Insights : Research indicated that triazole-thione compounds could induce apoptosis through caspase activation pathways and cell cycle arrest at sub-G1 and S phases .

Data Summary

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
This compound18.1MCF-7USP28 inhibition
Related Triazole Derivative6.2HCT-116Apoptosis induction
Another Triazole Compound43.4MCF-7Cell cycle arrest

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN6OS/c13-7-1-3-8(4-2-7)19-11-10(17-18-19)12(16-6-15-11)21-5-9(14)20/h1-4,6H,5H2,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOKINKFPSLWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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